molecular formula C9H13NO4S3 B1607944 Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 519056-53-2

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B1607944
CAS No.: 519056-53-2
M. Wt: 295.4 g/mol
InChI Key: OXPYNZFAYUQNQZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of amino, methylsulfonyl, and methylthio groups attached to the thiophene ring, along with an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base.

    Introduction of Functional Groups: The amino, methylsulfonyl, and methylthio groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine, while the methylsulfonyl and methylthio groups can be introduced through sulfonation and thiolation reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Various nucleophiles depending on the desired substituent

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted thiophenes with various functional groups

Scientific Research Applications

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(methylthio)-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-4-(methylthio)thiophene-2-carboxylate

Uniqueness

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is unique due to the presence of both methylsulfonyl and methylthio groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-5-methylsulfanyl-4-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S3/c1-4-14-8(11)6-5(10)7(17(3,12)13)9(15-2)16-6/h4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPYNZFAYUQNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384930
Record name ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-53-2
Record name ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 4
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 5
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

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